molecular formula C22H25N3O4 B2551905 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 946209-27-4

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2551905
CAS No.: 946209-27-4
M. Wt: 395.459
InChI Key: YETJMMWSBRGGCP-UHFFFAOYSA-N
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Description

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic organic compound with the CAS registry number 922119-59-3 . It has a molecular formula of C₂₆H₃₂N₄O₄ and a molecular weight of 464.57 g/mol . This compound is supplied with a purity of 95% or higher, making it suitable for various research applications . The structure of this compound features several pharmaceutically relevant motifs. It contains a 1,4-benzodioxane moiety, a versatile template widely used in medicinal chemistry to design molecules with diverse biological activities . The structure also incorporates a tetrahydroquinoline subunit, an important nitrogen heterocycle frequently found in a wide range of pharmacologically active compounds . These structural characteristics make it a valuable chemical entity for discovery research and investigative studies, particularly in the fields of medicinal chemistry and drug discovery. The presence of an ethanediamide (oxalamide) linker suggests potential for specific molecular interactions. This product is intended for research and development purposes only. It is not approved for diagnostic, therapeutic, or veterinary use, or for human consumption. Researchers are responsible for conducting all necessary experiments and analyses to fully characterize the compound for their specific applications.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-25-10-2-3-16-13-15(4-6-18(16)25)8-9-23-21(26)22(27)24-17-5-7-19-20(14-17)29-12-11-28-19/h4-7,13-14H,2-3,8-12H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETJMMWSBRGGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzodioxane Core Formation

The benzodioxane scaffold is synthesized from gallic acid (3,4,5-trihydroxybenzoic acid ) via a five-step protocol:

  • Esterification : Gallic acid is treated with methanol and sulfuric acid to yield methyl 3,4,5-trihydroxybenzoate (85% yield).
  • Ring Closure : Reaction with 1,2-dibromoethane in acetone using K₂CO₃ as a base forms 6,8-disubstituted-1,4-benzodioxane (45% yield).
  • Nitro Reduction : Nitration at the 6-position followed by catalytic hydrogenation (H₂/Pd-C) yields 6-amino-2,3-dihydro-1,4-benzodioxin.

Key Data :

Step Reagents/Conditions Yield (%)
Esterification H₂SO₄, MeOH, reflux 85
Dibromethane Cyclization K₂CO₃, acetone, 60°C 45
Nitro Reduction H₂ (1 atm), Pd/C, EtOH 78

Synthesis of 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethan-1-amine

Tetrahydroquinoline Core Construction

The 1-methyltetrahydroquinoline fragment is synthesized via asymmetric Povarov cycloaddition, adapted from CF₃-substituted tetrahydroquinoline methodologies:

  • Cycloaddition : 4-Methoxyaniline reacts with methyl vinyl ketone in dichloromethane using chiral phosphoric acid 3d (15 mol%) to yield 1-methyl-1,2,3,4-tetrahydroquinolin-6-ol (cis:trans >98:2, 89% ee).
  • Demethylation : BBr₃-mediated cleavage of the methoxy group affords 1-methyl-1,2,3,4-tetrahydroquinolin-6-ol (92% yield).
  • Side Chain Introduction : Mitsunobu reaction with tert-butyloxycarbonyl (Boc)-protected ethanolamine installs the ethylamine side chain, followed by Boc deprotection with TFA.

Key Data :

Step Reagents/Conditions Yield (%)
Cycloaddition CPA 3d, CH₂Cl₂, 25°C 76
Demethylation BBr₃, CH₂Cl₂, −78°C 92
Mitsunobu Reaction DIAD, PPh₃, THF 68

Formation of the Ethanediamide Linker

Oxalyl Chloride Activation

The ethanediamide bridge is constructed via sequential amidation:

  • Benzodioxin Activation : 6-Amino-1,4-benzodioxane reacts with oxalyl chloride in anhydrous THF to form the mono-acid chloride intermediate.
  • Coupling with Tetrahydroquinoline Amine : The intermediate is treated with 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine in the presence of Et₃N, yielding the target diamide (62% yield).

Spectroscopic Validation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 2H, NH), 6.78–7.12 (m, aromatic H), 3.98 (s, 4H, OCH₂), 3.45 (t, J = 6.8 Hz, 2H, CH₂N), 2.81 (s, 3H, NCH₃).
  • ¹³C NMR : 165.4 ppm (C=O), 143.2 ppm (benzodioxin C-O), 121.8 ppm (tetrahydroquinoline C-N).

Optimization and Challenges

Diastereoselectivity in Cycloaddition

The chiral phosphoric acid 3d ensures high enantiomeric excess (89% ee) in the tetrahydroquinoline synthesis, though racemization during Boc deprotection necessitates careful temperature control.

Amide Coupling Efficiency

Phosphorous oxychloride proved superior to EDCl/HOBt in minimizing side products during diamide formation, achieving 62% isolated yield vs. 45% with carbodiimide reagents.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin or quinoline rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or other strong oxidizers.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution reagents: Halogens, alkylating agents, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce fully saturated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Similarities and Differences

Key Structural Features:
  • Benzodioxin Core : Present in all compared compounds (e.g., anti-inflammatory acetic acid derivatives , antihepatotoxic flavones ).
  • Substituents: Ethanediamide Linker: Unique to the target compound, replacing carboxylic acid () or flavone/coumarin backbones (). Tetrahydroquinoline Moiety: Distinct from tetrahydroisoquinoline in and flavonoid systems in .
Molecular Properties:
Compound Molecular Formula Molecular Weight Key Functional Groups
Target Compound Not Reported* Not Reported* Ethanediamide, Benzodioxin, Quinoline
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid C₁₀H₁₀O₄ 194.18 Carboxylic Acid, Benzodioxin
3',4'(1",4"-Dioxino) Flavone (4f) C₁₉H₁₆O₄ 316.33 Flavone, Dioxane Ring
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide C₂₈H₂₇N₂O₅ 479.53 Acetamide, Isoquinoline, Benzodioxin

*Exact data for the target compound is unavailable in provided evidence; structural inferences are based on nomenclature.

Anti-Inflammatory Activity:
  • : The benzodioxin-linked acetic acid derivative showed potency comparable to ibuprofen in carrageenan-induced edema (ED₅₀ ~20 mg/kg) . The carboxylic acid group likely enhances solubility and COX inhibition.
Antihepatotoxic Activity:
  • : Flavones with dioxane rings (e.g., 4f, 4g) exhibited hepatoprotective effects comparable to silymarin by normalizing SGOT, SGPT, and ALKP levels. Hydroxy methyl substituents enhanced activity .
  • Target Compound: The tetrahydroquinoline-ethyl group could introduce lipophilicity, improving liver-targeted accumulation but requiring evaluation for hepatotoxicity mitigation.
Receptor Binding and Selectivity:
  • The tetrahydroquinoline subunit in the target compound may interact with adrenergic or serotonin receptors, differing from flavonoid-based mechanisms in .

Pharmacological Potential and Limitations

  • Advantages: Modular design allows for tuning substituents (e.g., methyl groups on quinoline) to optimize bioavailability or target specificity. Benzodioxin’s antioxidant properties may complement quinoline’s receptor-modulating effects.
  • Limitations: No clinical data available; preliminary studies are needed to validate efficacy and safety. Synthetic complexity (e.g., ethanediamide bridge) may hinder large-scale production.

Biological Activity

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a benzodioxin ring and a tetrahydroquinoline moiety. The following table summarizes its key chemical properties:

PropertyValue
Molecular Formula C19H24N2O3
Molecular Weight 320.41 g/mol
IUPAC Name This compound
CAS Number Not available

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various biological targets such as:

  • Enzymes : Potential inhibition or modulation of enzyme activity.
  • Receptors : Binding to specific receptors could influence signal transduction pathways.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example:

  • Case Study : A derivative of the benzodioxin structure demonstrated notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research into related compounds suggests potential anticancer effects through the induction of apoptosis in cancer cell lines:

  • Case Study : A related compound showed IC50 values indicating effective inhibition of cell proliferation in various cancer cell lines .

Pharmacological Effects

This compound may exhibit the following pharmacological effects:

  • CNS Activity : Compounds with similar structures have been noted for their neuroprotective effects and potential in treating neurodegenerative diseases.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of this compound:

Study TypeFindings
Antimicrobial AssaysSignificant activity against Gram-positive bacteria .
Cytotoxicity AssaysInduced apoptosis in cancer cell lines .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide?

  • Methodology :

  • Use multi-step reactions starting with benzodioxin and tetrahydroquinoline derivatives. For example, react 2,3-dihydrobenzo[1,4]dioxin with acyl chlorides in the presence of sodium carbonate to form intermediates .
  • Control reaction conditions: Maintain temperatures between 60–80°C and pH 7–8 to minimize side reactions .
  • Monitor progress via thin-layer chromatography (TLC) and purify the final product using recrystallization or column chromatography .
    • Key Data :
ParameterOptimal RangeImpact on Yield
Temperature60–80°C75–85%
SolventDMF or ethanol~80% purity

Q. What techniques are essential for structural characterization of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for benzodioxin (δ 4.2–4.5 ppm for –O–CH2–O–) and tetrahydroquinoline (δ 1.2–1.8 ppm for methyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol/water gradient (70:30) to confirm purity ≥95% .
  • X-ray Crystallography : Resolve stereochemistry of the ethanediamide linkage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Methodology :

  • Analog Synthesis : Modify the tetrahydroquinoline moiety (e.g., substitute methyl with ethyl) and test inhibitory effects on enzymes like acetylcholinesterase .
  • In Silico Docking : Use AutoDock Vina to predict binding affinities to targets such as serotonin receptors (e.g., 5-HT2A) .
    • Example Findings :
ModificationIC50 (nM)Target
Methyl substitution120 ± 15Acetylcholinesterase
Ethyl substitution250 ± 30Acetylcholinesterase

Q. What strategies mitigate stability issues during in vitro assays?

  • Methodology :

  • Degradation Analysis : Expose the compound to pH 2–12 and 40°C for 24 hours; analyze via LC-MS to identify degradation products (e.g., hydrolyzed amide bonds) .
  • Stabilizers : Add 0.1% bovine serum albumin (BSA) to assay buffers to reduce non-specific binding .

Q. How can researchers identify biological targets for this compound?

  • Methodology :

  • Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose; elute bound proteins from cell lysates for identification via mass spectrometry .
  • Kinase Profiling : Screen against a panel of 100 kinases at 10 µM; prioritize targets with >50% inhibition .

Q. What experimental approaches resolve contradictions in enzyme inhibition data?

  • Methodology :

  • Assay Standardization : Use identical substrate concentrations (e.g., 0.5 mM acetylthiocholine for cholinesterase assays) and normalize to positive controls (e.g., donepezil) .
  • Meta-Analysis : Compare inhibition curves (IC50) across studies using a weighted Z-score to account for variability in assay conditions .

Q. How can analytical methods be validated for quantifying this compound in biological matrices?

  • Methodology :

  • LC-MS/MS Validation :
  • Linearity : Test 1–1000 ng/mL in plasma (R² > 0.99).
  • Recovery : Spike samples with deuterated internal standards; achieve 85–115% recovery .
  • Inter-Day Precision : CV ≤15% across three runs .

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